Cas no 2172270-78-7 ({5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
Il composto {5-ciclopentil-1-(1-ciclopropiletil)-1H-1,2,3-triazol-4-ilmetil}(metil)ammina è una molecola complessa caratterizzata da una struttura eterociclica contenente un anello triazolico sostituito. La presenza dei gruppi ciclopentile e ciclopropile conferisce una notevole rigidità strutturale, mentre il gruppo amminico metilico può influenzarne la reattività e le proprietà farmacologiche. Questa combinazione di gruppi funzionali suggerisce potenziali applicazioni in ambito farmaceutico, in particolare come intermedio nella sintesi di composti bioattivi. La sua struttura unica può offrire vantaggi in termini di selettività e stabilità, rendendolo interessante per lo sviluppo di nuovi principi attivi. La sua sintesi richiede un'attenta ottimizzazione per garantire rese e purezza adeguate.
2172270-78-7 structure
Product Name:{5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
Numero CAS:2172270-78-7
MF:C14H24N4
MW:248.367162704468
CID:5603791
PubChem ID:165865820
Update Time:2025-07-15
{5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2172270-78-7
- EN300-1597203
- {[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
- {5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
-
- Inchi: 1S/C14H24N4/c1-10(11-7-8-11)18-14(12-5-3-4-6-12)13(9-15-2)16-17-18/h10-12,15H,3-9H2,1-2H3
- Chiave InChI: FZSOEGWPWDHEGR-UHFFFAOYSA-N
- Sorrisi: N1(C(=C(CNC)N=N1)C1CCCC1)C(C)C1CC1
Proprietà calcolate
- Massa esatta: 248.20009678g/mol
- Massa monoisotopica: 248.20009678g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 273
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 42.7Ų
{5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1597203-0.05g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 0.05g |
$1320.0 | 2023-08-31 | ||
| Enamine | EN300-1597203-0.1g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 0.1g |
$1384.0 | 2023-08-31 | ||
| Enamine | EN300-1597203-0.25g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 0.25g |
$1447.0 | 2023-08-31 | ||
| Enamine | EN300-1597203-0.5g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 0.5g |
$1509.0 | 2023-08-31 | ||
| Enamine | EN300-1597203-1.0g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 1g |
$1572.0 | 2023-05-26 | ||
| Enamine | EN300-1597203-2.5g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 2.5g |
$3080.0 | 2023-08-31 | ||
| Enamine | EN300-1597203-5.0g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 5g |
$4557.0 | 2023-05-26 | ||
| Enamine | EN300-1597203-10.0g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 10g |
$6758.0 | 2023-05-26 | ||
| Enamine | EN300-1597203-1g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 1g |
$1572.0 | 2023-08-31 | ||
| Enamine | EN300-1597203-5g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 5g |
$4557.0 | 2023-08-31 |
{5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Letteratura correlata
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
2172270-78-7 ({5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso